Demeton-O

概要

説明

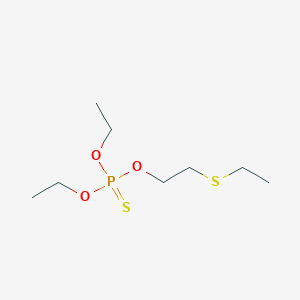

Demeton-O is an organophosphate insecticide known for its effectiveness in controlling a variety of pests. It is a systemic insecticide, meaning it is absorbed by plants and distributed throughout their tissues, making it effective against insects that feed on the plant. The chemical formula for this compound is C8H19O3PS2, and it has a molecular weight of 258.34 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Demeton-O is synthesized through the reaction of diethyl phosphorochloridothioate with 2-ethylthioethanol. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the phosphorothioate ester. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets regulatory standards .

化学反応の分析

Types of Reactions

Demeton-O undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. This reaction typically involves oxidizing agents such as hydrogen peroxide or peracids.

Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl phosphoric acid and 2-ethylthioethanol.

Substitution: This compound can undergo nucleophilic substitution reactions where the ethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Hydrolysis: Water, acidic or basic conditions; room temperature to slightly elevated temperatures.

Substitution: Various nucleophiles such as amines or thiols; often requires a catalyst or elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Hydrolysis: Diethyl phosphoric acid and 2-ethylthioethanol.

Substitution: Various substituted phosphorothioates depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Mechanism of Action

Demeton-O acts as an acetylcholinesterase inhibitor , which means it interferes with the breakdown of acetylcholine in the synaptic cleft. This accumulation leads to overstimulation of the nervous system in insects, resulting in symptoms such as muscle twitching, paralysis, and ultimately death. The compound's chemical structure allows it to bind effectively to the active site of acetylcholinesterase, making it a potent neurotoxin.

This compound has several applications across various fields:

Agricultural Research

- Insecticide Development : Used extensively in formulating insecticides due to its effectiveness against a range of agricultural pests.

- Pest Resistance Studies : Research on pest resistance mechanisms has utilized this compound to understand how certain pests develop resistance to organophosphate insecticides.

Toxicology and Environmental Science

- Toxicological Studies : Investigated for its acute and chronic effects on non-target organisms and potential implications for human health.

- Environmental Impact Assessments : Studies focus on the degradation pathways and ecological risks associated with this compound usage.

Biochemical Research

- Enzyme Activity Studies : Used as a reference standard in studies examining cholinesterase activity in various biological systems.

- Neurotoxicity Mechanisms : The compound serves as a model for understanding neurotoxic effects and developing antidotes for organophosphate poisoning.

Veterinary Medicine

- Limited applications exist for treating parasitic infestations in animals, with strict regulations to minimize risks.

Toxicity Profiles

The toxicity of this compound varies significantly across species. The compound exhibits a lower toxicity profile in mammals compared to other organophosphates like Demeton-S. The following table summarizes the LD50 values for various compounds:

Table 2: LD50 Values for Organophosphate Compounds

| Compound | LD50 (mg/kg) in Rats |

|---|---|

| This compound | 7.5 |

| Demeton-S | 1.5 |

| Disulfoton | 2.0 |

Case Studies and Research Findings

Several case studies highlight the effects of this compound on both human health and environmental systems:

Occupational Exposure Incident

A study documented a case involving a 16-year-old agricultural worker who experienced severe poisoning after exposure during pesticide application. Symptoms included respiratory distress and neurological impairment, underscoring the acute risks associated with improper handling of organophosphate insecticides.

Cholinesterase Inhibition Studies

Research conducted on female rats demonstrated significant cholinesterase inhibition (up to 93%) following exposure to formulations containing this compound. This finding emphasizes the compound's potent neurotoxic effects and potential implications for long-term exposure.

Developmental Toxicity Studies

In reproductive toxicity studies involving pregnant rats, increased incidences of developmental malformations were observed at high dosage levels. Notably, hypoplasia of the telencephalon was linked to exposure levels consistent with those found in agricultural settings.

作用機序

Demeton-O exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in the synapses, leading to continuous stimulation of the nerves. This results in symptoms such as twitching, convulsions, and eventually paralysis in insects .

類似化合物との比較

Similar Compounds

Demeton-S: Another organophosphate insecticide with a similar structure but different stereochemistry.

Oxydemeton-methyl: A related compound with a similar mechanism of action but different chemical properties.

Parathion: Another organophosphate insecticide with a similar mode of action but different chemical structure

Uniqueness

Demeton-O is unique in its balance of effectiveness and toxicity. While it is highly effective against a wide range of pests, it also poses significant risks to non-target organisms, including humans. This has led to its restricted use and the development of safer alternatives .

生物活性

Demeton-O, also known as O,O-dimethyl 2-ethylmercaptoethyl thiophosphate, is an organophosphorus compound primarily used as an insecticide and acaricide. Its biological activity is primarily linked to its potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system that degrades the neurotransmitter acetylcholine. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity, case studies, and research findings.

This compound functions as a reversible inhibitor of acetylcholinesterase. By binding to the active site of AChE, it prevents the breakdown of acetylcholine, leading to its accumulation at synapses. This results in continuous stimulation of cholinergic receptors, causing symptoms such as muscle twitching, convulsions, paralysis, and potentially death in insects and other organisms exposed to the compound .

Toxicity Profile

The toxicity of this compound is significant due to its neurotoxic effects. The compound exhibits varying degrees of toxicity across different species:

- LD50 Values :

Table 1: LD50 Values for Demeton Compounds

| Compound | Species | LD50 (mg/kg) |

|---|---|---|

| This compound | Rats | 7.5 |

| Demeton-S | Rats | 1.5 |

| This compound | Humans | Varies (case-dependent) |

Case Studies

- Human Exposure : In a controlled study involving occupational exposure to Demeton during agricultural practices, serum cholinesterase activity was significantly inhibited in exposed individuals compared to controls. Symptoms correlated with decreased AChE activity included fatigue, headache, and respiratory issues .

- Animal Studies : Research on rats showed that chronic exposure to Demeton resulted in severe cholinesterase inhibition. Female rats fed with a diet containing Demeton exhibited up to 93% inhibition of brain AChE after prolonged exposure .

- Developmental Effects : In pregnant mice studies, administration of Demeton led to a dose-related decrease in fetal weights and an increase in skeletal anomalies . These findings underscore the potential teratogenic effects of the compound.

Metabolism

This compound undergoes metabolic transformation primarily through oxidation processes. It can be converted into more stable derivatives such as this compound-methyl sulfoxide and this compound-methyl sulfone. The metabolism pathway includes:

- Oxidation of Thioether Group : Converts P=S to P=O.

- Hydrolysis : Further degradation leads to metabolites like DEPTH and DETP .

Research Findings

Recent studies have focused on understanding the long-term effects of Demeton exposure on both human health and environmental safety:

- Environmental Impact : Monitoring data indicate that Demeton residues can persist in agricultural settings, raising concerns about chronic exposure risks for farm workers and nearby populations .

- Antidote Development : Research is ongoing into potential antidotes for organophosphate poisoning, including this compound, emphasizing the need for protective measures in agricultural practices .

特性

IUPAC Name |

diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3PS2/c1-4-9-12(13,10-5-2)11-7-8-14-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLIBALSRMUQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OCCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041839 | |

| Record name | Demeton-O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298-03-3 | |

| Record name | Demeton-O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-O [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeton-O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demeton-O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeton-O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H0T22KH9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。